molecular formula C12H14FNO2S B2509510 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-77-7

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone

Cat. No.: B2509510
CAS No.: 339097-77-7
M. Wt: 255.31
InChI Key: FBHFMUOJTGHOPP-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone is an organic compound with the molecular formula C12H14FNO2S It is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a morpholino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves the reaction of 4-fluorothiophenol with 1-chloro-2-morpholinoethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the ethanone derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone
  • 2-[(4-Fluorophenyl)sulfanyl]-1-(4-morpholinyl)ethanone

Uniqueness

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone is unique due to the combination of its fluorophenyl, sulfanyl, and morpholino groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHFMUOJTGHOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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